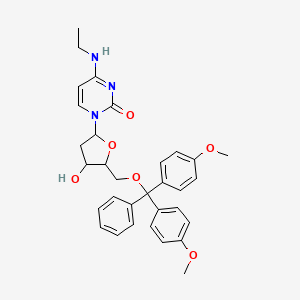

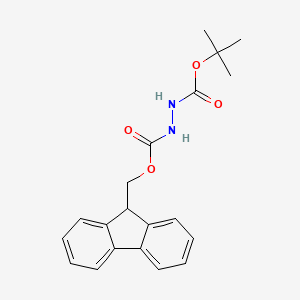

5'-O-DMT-N4-ethyl-2'-deoxycytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

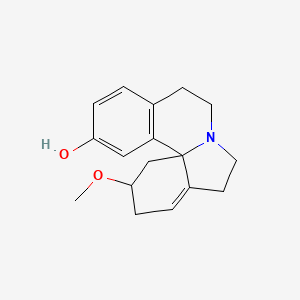

Le 5'-O-DMT-N4-éthyl-2'-désoxycytidine est un analogue de nucléoside synthétique principalement utilisé dans le domaine de la synthèse d'oligonucléotides. Ce composé est caractérisé par la présence d'un groupe dimethoxytrityle (DMT) en position 5' et d'un groupe éthyle en position N4 de la molécule de désoxycytidine. Il joue un rôle crucial dans la synthèse de brins d'ADN modifiés, qui sont essentiels pour diverses applications biomédicales et de recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5'-O-DMT-N4-éthyl-2'-désoxycytidine implique généralement la protection des groupes hydroxyle et du groupe amino de la désoxycytidine. Le processus commence par la protection du groupe 5'-hydroxyle à l'aide de chlorure de dimethoxytrityle (DMT-Cl) en présence d'une base telle que la pyridine. La position N4 est ensuite éthylée à l'aide d'iodure d'éthyle en présence d'une base comme l'hydrure de sodium.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs automatisés et de conditions de réaction contrôlées pour garantir un rendement et une pureté élevés. Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

Le 5'-O-DMT-N4-éthyl-2'-désoxycytidine subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé à l'aide de réactifs comme l'iode en présence d'eau.

Réduction: Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que le borohydrure de sodium.

Substitution: Le groupe DMT peut être éliminé en milieu acide, et le groupe éthyle peut être substitué par d'autres groupes alkyles à l'aide d'agents alkylants appropriés.

Réactifs et conditions courants

Oxydation: Iode, eau.

Réduction: Borohydrure de sodium.

Substitution: Conditions acides pour l'élimination du DMT, agents alkylants pour la substitution du groupe éthyle.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les nucléosides déprotégés, les analogues réduits et divers dérivés substitués .

Applications de recherche scientifique

Le 5'-O-DMT-N4-éthyl-2'-désoxycytidine est largement utilisé dans la recherche scientifique, en particulier dans la synthèse d'oligonucléotides. Ses applications comprennent:

Chimie: Utilisé comme élément constitutif dans la synthèse de brins d'ADN modifiés.

Biologie: Employé dans l'étude des interactions ADN-protéines et de l'expression génique.

Médecine: Utilisé dans le développement d'oligonucléotides antisens à des fins thérapeutiques.

Industrie: Appliqué dans la production d'outils de diagnostic et de sondes moléculaires

Mécanisme d'action

Le mécanisme d'action du 5'-O-DMT-N4-éthyl-2'-désoxycytidine implique son incorporation dans les brins d'ADN pendant la synthèse en phase solide. Le groupe DMT protège le groupe 5'-hydroxyle, empêchant les réactions indésirables, tandis que le groupe éthyle en position N4 améliore la stabilité et l'affinité de liaison des oligonucléotides résultants. Ce composé facilite la synthèse efficace de brins d'ADN modifiés, qui peuvent ensuite être utilisés pour diverses applications de recherche et thérapeutiques.

Applications De Recherche Scientifique

5’-O-DMT-N4-ethyl-2’-deoxycytidine is widely used in scientific research, particularly in the synthesis of oligonucleotides. Its applications include:

Chemistry: Used as a building block in the synthesis of modified DNA strands.

Biology: Employed in the study of DNA-protein interactions and gene expression.

Medicine: Utilized in the development of antisense oligonucleotides for therapeutic purposes.

Industry: Applied in the production of diagnostic tools and molecular probes

Mécanisme D'action

The mechanism of action of 5’-O-DMT-N4-ethyl-2’-deoxycytidine involves its incorporation into DNA strands during solid-phase synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the ethyl group at the N4 position enhances the stability and binding affinity of the resulting oligonucleotides. This compound facilitates the efficient synthesis of modified DNA strands, which can then be used for various research and therapeutic applications.

Comparaison Avec Des Composés Similaires

Composés similaires

5'-O-DMT-N4-benzoyl-2'-désoxycytidine: Structure similaire mais avec un groupe benzoyle au lieu d'un groupe éthyle en position N4.

5'-O-DMT-N4-acétyl-2'-désoxycytidine: Contient un groupe acétyle en position N4.

Unicité

Le 5'-O-DMT-N4-éthyl-2'-désoxycytidine est unique en raison de la présence du groupe éthyle en position N4, qui offre une stabilité et une affinité de liaison améliorées par rapport aux autres composés similaires. Cela le rend particulièrement utile dans la synthèse d'oligonucléotides à haute affinité pour la recherche et les applications thérapeutiques.

Propriétés

Formule moléculaire |

C32H35N3O6 |

|---|---|

Poids moléculaire |

557.6 g/mol |

Nom IUPAC |

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-(ethylamino)pyrimidin-2-one |

InChI |

InChI=1S/C32H35N3O6/c1-4-33-29-18-19-35(31(37)34-29)30-20-27(36)28(41-30)21-40-32(22-8-6-5-7-9-22,23-10-14-25(38-2)15-11-23)24-12-16-26(39-3)17-13-24/h5-19,27-28,30,36H,4,20-21H2,1-3H3,(H,33,34,37) |

Clé InChI |

KMQGVQQVTVATBT-UHFFFAOYSA-N |

SMILES canonique |

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12293739.png)

![(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt](/img/structure/B12293758.png)

![(8S,10S)-8-Acetyl-10-[[4-O-(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)-3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione](/img/structure/B12293784.png)

![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)

![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)